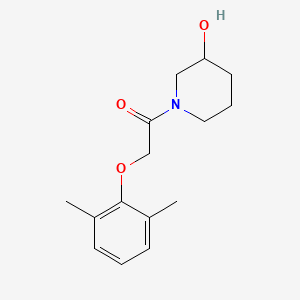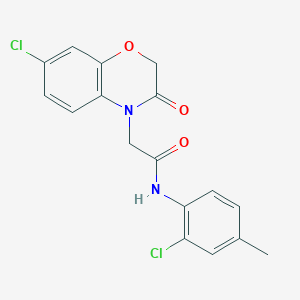![molecular formula C22H25ClN2O4 B12496010 Propyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496010.png)
Propyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROPYL 5-(2-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a propyl ester group, a chlorinated benzamide moiety, and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 5-(2-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps:
Formation of the Benzamide Intermediate: The initial step involves the reaction of 2-chloro-4-methylbenzoic acid with an appropriate amine to form the benzamide intermediate.
Introduction of the Morpholine Ring: The benzamide intermediate is then reacted with morpholine under suitable conditions to introduce the morpholine ring.
Esterification: The final step involves the esterification of the resulting compound with propanol to form the desired benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
PROPYL 5-(2-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorinated benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
PROPYL 5-(2-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of PROPYL 5-(2-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
PROPYL 5-(2-CHLORO-4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: can be compared with other benzoate esters and benzamide derivatives:
Similar Compounds: Examples include methyl 5-(2-chlorobenzamido)-2-(morpholin-4-yl)benzoate and ethyl 5-(2-chloro-4-methylbenzamido)-2-(morpholin-4-yl)benzoate.
Uniqueness: The presence of the propyl ester group and the specific substitution pattern on the benzamide moiety make this compound unique
Eigenschaften
Molekularformel |
C22H25ClN2O4 |
|---|---|
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
propyl 5-[(2-chloro-4-methylbenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H25ClN2O4/c1-3-10-29-22(27)18-14-16(5-7-20(18)25-8-11-28-12-9-25)24-21(26)17-6-4-15(2)13-19(17)23/h4-7,13-14H,3,8-12H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
MTTKRNSIEWVFHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C)Cl)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12495935.png)

![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12495943.png)
![1-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzotriazole](/img/structure/B12495945.png)
![2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B12495948.png)


![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B12495973.png)
![1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B12495976.png)
![2-Methoxy-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]benzaldehyde](/img/structure/B12495983.png)
![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B12495987.png)

![1-[1-(2-Methoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B12495997.png)
![Ethyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496000.png)
